molecular formula C19H24F2N8O B2904776 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2310208-43-4

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2904776
CAS No.: 2310208-43-4
M. Wt: 418.453
InChI Key: DIHVPBHKDVGPMN-UHFFFAOYSA-N
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Description

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide, also known by its research code GSK'074 , is a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a critical tool for investigating the molecular pathways of regulated cell death, particularly necroptosis. RIPK1 functions as a key signaling hub downstream of death receptors and pattern recognition receptors, and its activation is implicated in the pathogenesis of a wide range of inflammatory and degenerative diseases. GSK'074 binds with high affinity to the allosteric site of RIPK1, stabilizing its inactive conformation and preventing RIPK1 kinase-dependent apoptosis and necroptosis . Its high specificity and potency make it an invaluable pharmacological probe for dissecting RIPK1's role in cellular assays and disease models. Researchers utilize this inhibitor to explore therapeutic strategies for conditions where dysregulated necroptosis is a feature, such as in inflammatory bowel disease, ischemic injury, and neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-(difluoromethyl)-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N8O/c1-19(2,3)18-23-22-13-6-7-14(24-29(13)18)28-8-11(9-28)27(5)17(30)12-10-26(4)25-15(12)16(20)21/h6-7,10-11,16H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHVPBHKDVGPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CN(N=C4C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the class of triazolopyridazines. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A triazolo ring fused to a pyridazine ring.
  • An azetidine moiety.
  • A difluoromethyl group and a dimethyl pyrazole carboxamide.

This structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as kinases or proteases.
  • Receptor Modulation : It can bind to and modulate the activity of receptors, influencing signal transduction pathways.
  • Nucleic Acid Interaction : Potential interactions with DNA or RNA may inhibit replication or transcription processes.

1. Antitumor Activity

Recent studies have demonstrated that similar compounds exhibit significant antitumor activity. For instance, derivatives of triazolopyridazines have shown cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in tumor cells through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.2Apoptosis induction
Compound BMCF-77.8Caspase activation
This compoundA549TBDTBD

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mode of action likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Anti-inflammatory Effects

In vivo studies have indicated that compounds with similar structures can reduce inflammation markers in animal models. The anti-inflammatory activity is believed to be due to the inhibition of pro-inflammatory cytokines.

Case Studies

A notable case study involved the synthesis and biological evaluation of related triazolopyridazine derivatives. These derivatives were tested for their ability to inhibit specific protein kinases associated with cancer progression. The study found that certain modifications to the chemical structure enhanced inhibitory potency significantly.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Analogues Identified:

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide (CAS: 2310142-34-6) Shares the triazolo-pyridazine core and azetidinyl linkage but replaces the pyrazole-carboxamide with a chromane-carboxamide. Molecular formula: C23H28N6O2; Molecular weight: 420.5 g/mol .

N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-6-amine

  • Features an imidazo[1,2-b]pyridazine core instead of triazolo-pyridazine.
  • Molecular formula: C22H24ClFN6; Molecular weight: 426.92 g/mol .
  • The imidazo-pyridazine system may exhibit distinct electronic properties and binding affinities compared to triazolo derivatives.

4-(3-(4-Butyl-1H-1,2,3-triazol-1-yl)-5-methyl-1H-pyrazol-1-yl)benzonitrile

  • A triazole-pyrazole hybrid with a nitrile substituent.
  • Molecular formula: C17H18N6; Molecular weight: 306.36 g/mol .
  • The absence of a carboxamide group and tert-butyl substitution simplifies the structure, likely reducing steric hindrance.

Table 1: Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Nitrogen Content (%)
Target Compound Triazolo-pyridazine Difluoromethyl, dimethyl, tert-butyl ~450 (estimated) ~25.3 (estimated)
Chromane-carboxamide analogue Triazolo-pyridazine Chromane, methyl 420.5 19.5
Imidazo-pyridazine analogue Imidazo-pyridazine Chloro-fluorobenzyl, methyl 426.92 18.9
Triazole-pyrazole hybrid Triazole-pyrazole Butyl, nitrile 306.36 27.4
Functional and Application-Based Comparisons
  • Energetic Materials: notes that tetrazine-based compounds exhibit high nitrogen content (68.3% N) and thermal stability. While the target compound’s triazolo-pyridazine core has lower nitrogen content (~25%), its fused heterocyclic system may still contribute to stability in material applications .
  • The target’s difluoromethyl group may enhance metabolic stability compared to non-fluorinated analogs .
  • Computational Modeling: ’s "lumping strategy" groups structurally similar compounds for predictive modeling. The target compound could be lumped with other triazolo-pyridazines to streamline reaction pathway simulations .

Q & A

Q. What are the key synthetic pathways and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions to construct the triazolopyridazine core, azetidine, and pyrazole-carboxamide moieties. Critical steps include:

  • Cyclization : Formation of the [1,2,4]triazolo[4,3-b]pyridazine ring via hydrazine derivatives and aldehydes/ketones under controlled pH and temperature .
  • Coupling Reactions : Use of coupling agents (e.g., EDCI or DCC) to link the azetidine and pyrazole-carboxamide groups in anhydrous solvents like DMF .
  • Functionalization : Introduction of the tert-butyl group via nucleophilic substitution or palladium-catalyzed cross-coupling . Key Conditions : Maintain inert atmosphere (N₂/Ar), optimize temperature (60–100°C), and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical methods are essential for structural validation?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at C3 of triazolopyridazine, difluoromethyl on pyrazole) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₈F₂N₈O₂) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Q. How can common impurities be mitigated during synthesis?

  • Byproduct Control : Use scavengers (e.g., polymer-bound reagents) to remove excess coupling agents .
  • Chromatographic Purification : Employ gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for intermediates .
  • Reaction Monitoring : Real-time FTIR or in-situ NMR to detect undesired side reactions (e.g., over-alkylation) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and solubility .
  • Catalyst Selection : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for cross-coupling efficiency .
  • Computational Modeling : Use DFT calculations to predict transition states and optimize activation barriers (e.g., ICReDD’s reaction path search methods) .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

Substituent Biological Activity Reference
tert-butyl (C3) Enhances metabolic stability and lipophilicity
Cyclopropyl (C3) Reduces kinase inhibition potency by 40%
Difluoromethyl (pyrazole) Improves target binding via H-bonding
SAR studies highlight the tert-butyl group’s role in target affinity, while fluorinated groups enhance bioavailability .

Q. How should contradictory bioactivity data between similar compounds be resolved?

  • Assay Validation : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic Profiling : Compare hepatic microsome stability to rule out pharmacokinetic confounders .
  • Structural Overlays : Use molecular docking to identify steric clashes or binding pose variations .

Q. Can computational methods streamline the design of derivatives with improved potency?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict ADMET properties .
  • Free-Energy Perturbation (FEP) : Estimate ΔΔG for substituent modifications (e.g., replacing tert-butyl with isopropyl) .

Q. How does this compound compare to structurally related triazolopyridazines in preclinical studies?

  • Kinase Inhibition : 10-fold higher IC₅₀ against p38 MAPK vs. 7-phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one .
  • Cytotoxicity : Lower off-target effects than imidazo[1,2-b]pyridazine derivatives due to reduced hERG binding .
  • Solubility : Improved aqueous solubility (LogP = 2.1) compared to trifluoromethyl analogs (LogP = 3.5) .

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